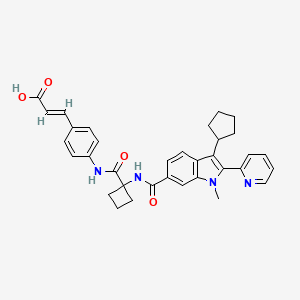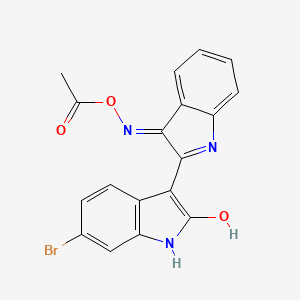
Bis-PEG4-PFP ester
Übersicht
Beschreibung
Bis-PEG4-PFP ester is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its two terminal pentafluorophenyl (PFP) ester groups, which facilitate the formation of amide bonds with primary amines. The molecular formula of this compound is C24H20F10O8, and it has a molecular weight of 626.4 g/mol .
Wirkmechanismus
Target of Action
Bis-PEG4-PFP ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PFP esters in the compound are activated esters that react with primary amines to form amide bonds .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin, which signals the proteasome to degrade the protein.
Pharmacokinetics
The hydrophilic peg linker in the compound increases its water solubility, which could potentially enhance its bioavailability .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein being degraded.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the PFP esters in the compound, which are less likely to undergo hydrolysis, can affect the compound’s efficacy . Additionally, the compound’s water solubility can be influenced by the aqueous environment .
Biochemische Analyse
Biochemical Properties
Bis-PEG4-PFP ester is a PEG linker with two terminal PFP ester moieties . PFP esters are activated esters that react with primary amines to form amide bonds . They have been found to be more stable than other amine reactive groups because they are less likely to undergo hydrolysis .
Cellular Effects
As a PROTAC linker, it plays a crucial role in the formation of PROTACs, which are designed to degrade specific proteins within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
Pfp esters, including this compound, have been found to be more stable than other amine reactive groups because they are less likely to undergo hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG4-PFP ester typically involves the reaction of PEG with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is then purified using chromatography techniques to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-PEG4-PFP ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is highly efficient and less prone to hydrolysis compared to other ester-based linkers .
Common Reagents and Conditions:
Reagents: Primary amines, DMSO, DMF
Conditions: Anhydrous conditions, room temperature to 37°C, pH 7-9.
Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide compound. This product is often used as a linker in the synthesis of PROTACs and other bio-conjugates .
Wissenschaftliche Forschungsanwendungen
Bis-PEG4-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Vergleich Mit ähnlichen Verbindungen
Bis-PEG4-PFP ester is unique due to its high reactivity and stability compared to other PEG-based linkers. Similar compounds include:
- Bis-PEG1-PFP ester
- Bis-PEG2-PFP ester
- Bis-PEG3-PFP ester
- Bis-PEG5-PFP ester
- Bis-PEG7-PFP ester
- Bis-PEG9-PFP ester
- Bis-PEG13-PFP ester .
These compounds differ primarily in the length of the PEG chain, which can affect their solubility and reactivity. This compound is particularly favored for its balance of solubility and reactivity, making it suitable for a wide range of applications .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F10O8/c25-13-15(27)19(31)23(20(32)16(13)28)41-11(35)1-3-37-5-7-39-9-10-40-8-6-38-4-2-12(36)42-24-21(33)17(29)14(26)18(30)22(24)34/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGHSXHOCFIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129528 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314378-12-5 | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



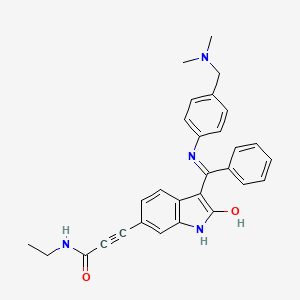
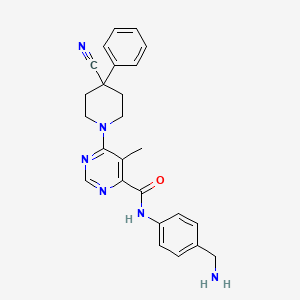

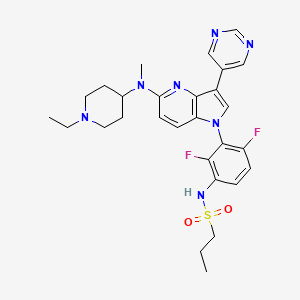
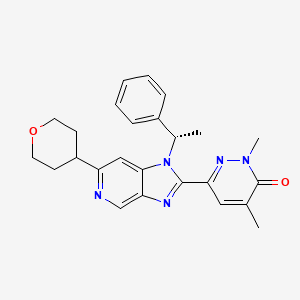
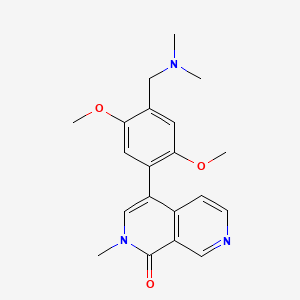
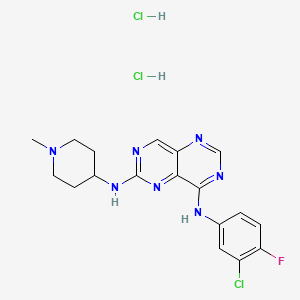



![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)
